PF-04937319

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diabetes Research

Methods of Application: In research settings, PF-04937319 is typically administered in conjunction with metformin, a common drug used to manage blood glucose levels in individuals with type 2 diabetes . The specific dosage and administration schedule can vary depending on the specifics of the research study.

Results and Outcomes: Research has shown that PF-04937319 can improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin . Unlike other glucokinase activators, PF-04937319 is capable of maintaining lower glucose levels without resulting in hypoglycemia . In type II diabetic patients where metformin treatment is inadequate, PF-04937319 is capable of maintaining glycemic control within the acceptable risk-benefit profile .

PF-04937319, also known as Nerigliatin, is a partial glucokinase activator developed by Pfizer. It is designed to enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism. By increasing the enzyme's affinity for glucose, PF-04937319 aims to improve glycemic control in patients with type 2 diabetes mellitus while minimizing the risk of hypoglycemia. The compound has shown promise in clinical trials, where it was well tolerated and demonstrated significant improvements in glycemic parameters when used alongside metformin .

- Formation of key intermediates: Utilizing various organic reactions to create intermediates that will be further modified.

- Coupling reactions: Employing techniques like amide bond formation to attach different functional groups essential for biological activity.

- Purification: Techniques such as chromatography are used to isolate and purify the final product.

The synthesis is designed to ensure high potency and selectivity for glucokinase activation .

PF-04937319 is primarily aimed at treating type 2 diabetes mellitus. Its unique mechanism of action allows it not only to lower blood sugar levels but also to potentially mitigate some common side effects associated with diabetes treatments, such as hypoglycemia and weight gain. Additionally, its hepatoselective properties make it a candidate for further research into liver-related metabolic disorders .

Interaction studies involving PF-04937319 have indicated that it can be safely combined with other antidiabetic medications, particularly metformin. Clinical trials have demonstrated that this combination can lead to improved glycemic control without significant adverse interactions or side effects. Furthermore, the compound's pharmacokinetic profile suggests a low potential for drug-drug interactions, making it a favorable option in polypharmacy settings often seen in diabetic patients .

Several compounds share similarities with PF-04937319 in terms of their mechanism as glucokinase activators. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Piragliatin | Full glucokinase activator | Stronger effect on insulin secretion |

| Dorzagliatin | Glucokinase activator | Improved glycemic control with less weight gain |

| MK-0941 | Glucokinase activator | High potency but associated with hypoglycemia risk |

| PF-04991532 | Hepatoselective glucokinase activator | Reduces hyperglycemia without hepatic steatosis |

PF-04937319 stands out due to its partial activation profile, which allows for effective glucose control while minimizing the risk of hypoglycemia compared to full activators like Piragliatin and MK-0941 .

Molecular Formula and Structural Elucidation

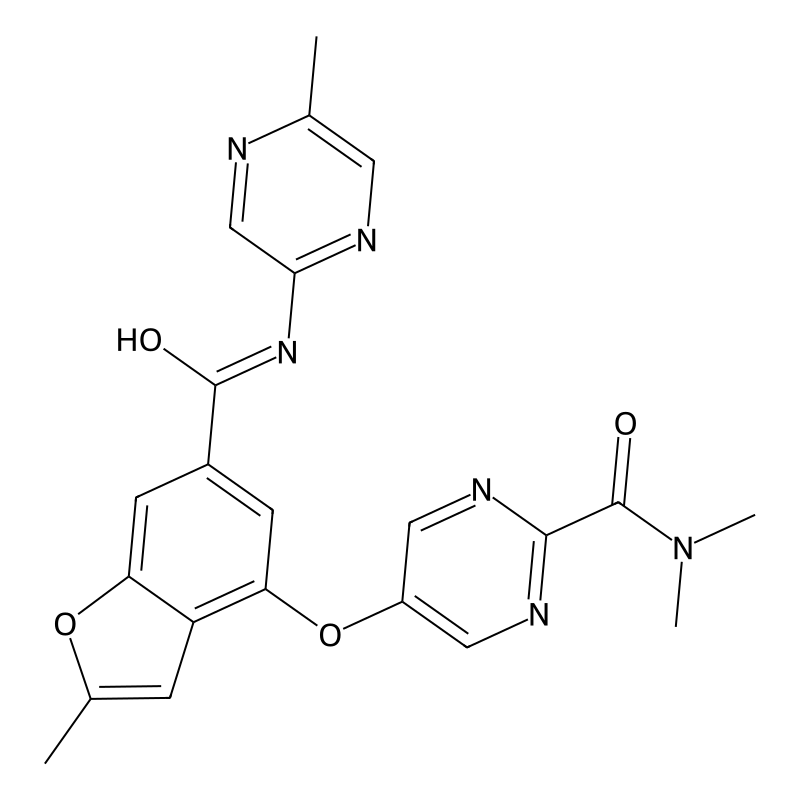

PF-04937319 possesses the molecular formula C₂₂H₂₀N₆O₄ with a molecular weight of 432.43 grams per mole [1] [2]. The compound exhibits a complex heterocyclic architecture comprising multiple aromatic ring systems interconnected through specific functional groups [1]. The structural framework consists of a benzofuran core substituted with a pyrazine moiety through an amide linkage, and a pyrimidine ring connected via an ether bridge [1] [2].

The complete structural elucidation reveals a benzofuran ring system bearing a methyl substituent at the 2-position and an amide functionality at the 6-position [1]. This amide group forms a direct connection to a 5-methylpyrazine ring through the nitrogen atom at the 2-position of the pyrazine system [1] [2]. Additionally, the benzofuran framework contains an ether linkage at the 4-position, connecting to a pyrimidine ring that bears a dimethylcarboxamide substituent at the 2-position [1] [2].

The canonical SMILES representation for PF-04937319 is: CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C [2]. This notation accurately describes the connectivity and stereochemical arrangement of all atoms within the molecular structure [2].

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for PF-04937319 is N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide [1] [2]. This nomenclature precisely defines the substitution pattern and connectivity of the heterocyclic components within the molecular framework [1] [2].

The compound is registered under Chemical Abstracts Service number 1245603-92-2 [1] [2]. Multiple synonymous names exist in the chemical literature, including the alternative IUPAC designation 2-Pyrimidinecarboxamide, N,N-dimethyl-5-[[2-methyl-6-[[(5-methyl-2-pyrazinyl)amino]carbonyl]-4-benzofuranyl]oxy]- [1] [2].

Additional recognized synonyms include Nerigliatin, which represents the generic pharmaceutical designation for this compound [6] [8]. The compound also carries the regulatory identifier UNII-7E99B9ZM19 within pharmaceutical databases [1] [2]. Other documented synonyms encompass PB-201, representing an alternative development designation used in certain clinical contexts [6] [12].

The InChI Key for PF-04937319 is MASKQITXHVYVFL-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications [1] [2].

Physicochemical Characteristics

PF-04937319 exhibits distinctive physicochemical properties that influence its handling, storage, and analytical characterization. The compound appears as a white to beige solid powder under standard laboratory conditions [9]. The molecular weight of 432.43 grams per mole contributes to its moderate molecular size within the pharmaceutical compound range [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 432.43 g/mol | [1] [2] |

| Physical State | White to beige powder | [9] |

| Solubility in DMSO | 100 mg/mL (231.25 mM) | [10] [15] |

| Solubility in DMSO (alternative) | 20 mg/mL | [9] |

| Storage Temperature | -20°C (powder) | [10] [15] |

| Storage Temperature (alternative) | Room temperature | [9] |

| Purity | ≥98% (HPLC) | [8] [9] |

The solubility profile demonstrates moderate compatibility with organic solvents, particularly dimethyl sulfoxide, where concentrations of 100 milligrams per milliliter can be achieved [10] [15]. Alternative reports indicate solubility of 20 milligrams per milliliter in the same solvent system [9]. The compound requires ultrasonic treatment to achieve complete dissolution in dimethyl sulfoxide [10].

Storage recommendations vary depending on the intended application duration. For extended storage, temperatures of -20°C are recommended for powder formulations, with stability maintained for up to three years under these conditions [10]. Short-term storage at 4°C remains acceptable for periods up to two years [10]. Room temperature storage represents an alternative approach for certain applications [9].

The compound demonstrates high purity levels when obtained from reputable suppliers, typically exceeding 98% purity as determined by high-performance liquid chromatography methods [8] [9]. This purity level makes the compound suitable for precise analytical and research applications requiring consistent chemical composition [8] [9].

Stereochemistry and Conformational Analysis

PF-04937319 exhibits a complex three-dimensional molecular architecture that influences its biological activity and interaction profiles. The compound lacks traditional chiral centers, indicating that stereochemical considerations primarily involve conformational preferences rather than optical activity [1] [2].

Conformational analysis through computational modeling reveals multiple stable conformations accessible to the molecule under physiological conditions [7] [13]. The flexibility primarily originates from rotational freedom around the ether linkage connecting the benzofuran and pyrimidine ring systems [7]. Additionally, the amide bonds within the structure contribute to conformational variability through restricted rotation around the carbon-nitrogen bonds [7].

Molecular docking studies demonstrate that PF-04937319 adopts specific conformational states when binding to its target protein [7] [13]. The binding conformation differs significantly from the lowest energy solution-phase conformation, indicating induced-fit mechanisms during protein-ligand interaction [7]. The compound exhibits binding interactions through multiple contact points, including hydrogen bonding, hydrophobic interactions, and aromatic stacking arrangements [7] [13].

The calculated minimum docking energy for PF-04937319 in its target binding site is -10.7 kilocalories per mole, indicating favorable binding thermodynamics [7] [13]. This energy value correlates with the observed biological activity, supporting the relationship between conformational accessibility and functional potency [7] [13].

Conformational search algorithms applied to PF-04937319 reveal accessible conformational space characterized by moderate flexibility around specific rotatable bonds [7]. The benzofuran-pyrimidine ether linkage represents the primary source of conformational diversity, while the pyrazine-amide connection exhibits more restricted rotation due to partial double-bond character [7].

Hydrate Formation and Stability

PF-04937319 demonstrates the capacity to form hydrated crystalline structures under appropriate conditions. A documented hydrate form exists with the molecular formula C₂₂H₂₂N₆O₅, incorporating one molecule of water per molecule of the parent compound [3] [15]. This hydrate formation increases the molecular weight to 450.4 grams per mole [3] [15].

The hydrate form maintains the same core chemical structure as the anhydrous compound while incorporating water molecules into the crystal lattice [3] [15]. The hydration state affects certain physicochemical properties, including density, solubility characteristics, and thermal behavior [3] [15]. The InChI Key for the hydrate form is TZHWWOYEMHALRI-UHFFFAOYSA-N, distinguishing it from the anhydrous material [3].

| Property | Anhydrous Form | Hydrate Form | Reference |

|---|---|---|---|

| Molecular Formula | C₂₂H₂₀N₆O₄ | C₂₂H₂₂N₆O₅ | [1] [3] |

| Molecular Weight | 432.4 g/mol | 450.4 g/mol | [1] [3] |

| InChI Key | MASKQITXHVYVFL-UHFFFAOYSA-N | TZHWWOYEMHALRI-UHFFFAOYSA-N | [1] [3] |

| Water Content | 0 molecules | 1 molecule | [3] |

The stability of the hydrate form depends on environmental conditions, particularly relative humidity and temperature [15]. Storage recommendations for the hydrate form mirror those of the anhydrous compound, with -20°C representing optimal conditions for long-term stability [15]. The hydrate maintains stability for periods exceeding four years under appropriate storage conditions [15].

Solubility characteristics of the hydrate form in dimethyl sulfoxide remain comparable to the anhydrous material, achieving concentrations of approximately 100 millimolar [15]. The hydrate form requires similar ultrasonic treatment to achieve complete dissolution in organic solvents [15].

PF-04937319 represents a sophisticated benzofuran-pyrimidine conjugate synthesized through multi-step organic synthesis protocols developed primarily by Pfizer researchers. The compound, chemically designated as N,N-dimethyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide, incorporates a complex heterocyclic framework requiring specialized synthetic approaches [1] [2] [3].

The synthetic methodology for PF-04937319 involves the construction of two primary structural components: the substituted benzofuran moiety and the pyrimidine-carboxamide functionality. The benzofuran core synthesis typically employs established procedures involving cyclization reactions of appropriately substituted phenolic precursors. Patent literature indicates that benzofuran derivatives can be synthesized through various approaches, including palladium-catalyzed coupling reactions and base-mediated cyclization processes [4].

The pyrimidine component synthesis follows conventional heterocyclic chemistry protocols. The formation of the pyrimidine ring system involves condensation reactions between appropriate precursors, often utilizing urea derivatives or guanidine compounds as nitrogen sources [5]. The synthetic route requires careful control of reaction conditions to ensure regioselectivity and prevent formation of undesired regioisomers.

Key synthetic transformations in the PF-04937319 synthesis include carbon-nitrogen bond formation through palladium-catalyzed coupling reactions, ether linkage formation connecting the benzofuran and pyrimidine moieties, and amide bond formation to introduce the carboxamide functionality [6]. The methodology demonstrates the application of modern synthetic organic chemistry techniques to construct complex pharmacologically active molecules.

Reaction Mechanisms in PF-04937319 Synthesis

The mechanistic pathways underlying PF-04937319 synthesis involve several key transformations that require detailed understanding for successful implementation. The benzofuran ring formation typically proceeds through intramolecular cyclization mechanisms involving phenoxide nucleophiles attacking electrophilic carbon centers. These cyclization reactions often require basic conditions to generate the phenoxide anion and facilitate ring closure [4].

The pyrimidine ring construction involves condensation mechanisms between carbonyl-containing precursors and nitrogen nucleophiles. The reaction typically proceeds through initial nucleophilic attack, followed by cyclization and dehydration steps to form the aromatic pyrimidine ring system. The mechanism requires careful control of reaction temperature and pH to optimize yields and minimize side product formation [5].

The carbon-oxygen bond formation connecting the benzofuran and pyrimidine components likely proceeds through nucleophilic substitution mechanisms. The reaction involves activation of the benzofuran system through appropriate leaving groups, followed by nucleophilic attack by the pyrimidine component. The mechanism may involve either direct displacement or addition-elimination pathways depending on the specific synthetic route employed [6].

The carboxamide formation involves standard amide bond-forming reactions, typically through activation of carboxylic acid precursors using coupling reagents or through direct reaction with amine nucleophiles. The mechanism involves initial formation of an activated intermediate, followed by nucleophilic attack by the amine component to form the desired amide bond [1].

Structural Verification Techniques

Comprehensive structural verification of PF-04937319 employs multiple analytical techniques to confirm the molecular structure and stereochemistry. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework [7].

Proton nuclear magnetic resonance analysis reveals characteristic signal patterns for the various heterocyclic components. The benzofuran protons appear in the aromatic region with distinct coupling patterns, while the pyrimidine protons show characteristic chemical shifts reflecting the electron-deficient nature of the ring system. The methylpyrazine component displays unique chemical shifts that aid in structural confirmation [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the benzofuran carbons showing characteristic chemical shifts in the aromatic region. The pyrimidine carbons display distinct signals reflecting the heteroaromatic environment, while the carboxamide carbon appears at characteristic chemical shift values for amide functionality [7].

Mass spectrometry serves as a crucial verification technique, providing molecular weight confirmation and fragmentation patterns. High-resolution mass spectrometry enables exact mass determination with typical accuracy better than 5 parts per million. The molecular ion peak appears at mass-to-charge ratio 433.4 [M+H]+, confirming the molecular formula C22H20N6O4 [8] [7].

Infrared spectroscopy provides functional group identification, with characteristic absorption bands for the carboxamide functionality, aromatic carbon-carbon stretches, and carbon-nitrogen bonds. The technique offers rapid structural verification and purity assessment capabilities [9].

Purity Assessment Methods

Purity determination for PF-04937319 relies primarily on high-performance liquid chromatography analysis, which consistently demonstrates purity levels exceeding 98 percent for pharmaceutical-grade material [2] [8] [9]. The chromatographic method employs reversed-phase separation on C18 stationary phases with gradient elution protocols optimized for the compound's physicochemical properties.

The high-performance liquid chromatography method utilizes ultraviolet detection at wavelengths of 254 nanometers and 365 nanometers, taking advantage of the compound's aromatic chromophores for sensitive detection [10]. The separation conditions are optimized to resolve PF-04937319 from potential synthetic impurities and degradation products.

Quantitative purity assessment involves integration of the main component peak relative to all detected impurities. The method provides accurate quantification with typical precision better than 0.5 percent relative standard deviation. Area normalization techniques enable determination of both related substances and overall purity [9].

Complementary purity assessment techniques include thin-layer chromatography for rapid screening purposes and differential scanning calorimetry for thermal purity evaluation. These methods provide supporting evidence for the high-performance liquid chromatography results and enable detection of potential crystalline impurities [10].

The purity specification for research-grade PF-04937319 typically requires minimum 98 percent purity by high-performance liquid chromatography analysis, with individual impurities not exceeding 0.5 percent. This specification ensures consistent biological activity and reliable experimental results [2] [8].

Chemical Stability Parameters

Chemical stability assessment of PF-04937319 reveals excellent stability under appropriate storage conditions, with demonstrated stability exceeding four years when stored at minus twenty degrees Celsius in sealed containers [11]. The compound shows good thermal stability at room temperature for extended periods when protected from moisture and light.

Metabolic stability studies using human liver microsomes and recombinant cytochrome P450 enzymes demonstrate that PF-04937319 undergoes oxidative metabolism primarily through cytochrome P450 3A4 and cytochrome P450 2C9 pathways [12]. The major metabolic pathway involves N-demethylation to form the mono-demethylated metabolite, which accounts for approximately 65 percent of total exposure at steady state [13].

Hydrolytic stability assessment under physiological conditions shows that PF-04937319 remains stable across a wide pH range, with minimal degradation observed at pH values between 4 and 9. The compound demonstrates particular stability in buffered aqueous solutions when stored at refrigerated temperatures [12].

Photostability evaluation indicates that PF-04937319 is susceptible to photodegradation under direct light exposure, necessitating storage in amber containers or other light-protective environments. The photodegradation primarily affects the benzofuran chromophore, leading to formation of oxidative degradation products [11].

Oxidative stability studies reveal that PF-04937319 shows moderate susceptibility to oxidation under stress conditions. The compound benefits from storage under inert atmosphere conditions to prevent oxidative degradation. Antioxidant additives may be employed in formulated products to enhance stability [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Sharma R, Litchfield J, Atkinson K, Eng H, Amin NB, Denney WS, Pettersen JC,

3: Pettersen JC, Litchfield J, Neef N, Schmidt SP, Shirai N, Walters KM, Enerson